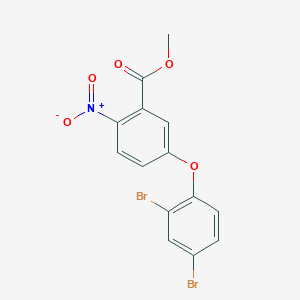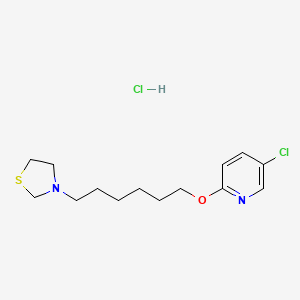
Thiazolidine, 3-(6-(5-chloro-2-pyridyloxy)hexyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolidine, 3-(6-(5-chloro-2-pyridyloxy)hexyl)-, hydrochloride is a chemical compound that features a thiazolidine ring substituted with a 6-(5-chloro-2-pyridyloxy)hexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolidine, 3-(6-(5-chloro-2-pyridyloxy)hexyl)-, hydrochloride typically involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized through a cyclization reaction involving a thiol and an amine.
Attachment of the 6-(5-chloro-2-pyridyloxy)hexyl Group: This step involves the reaction of the thiazolidine ring with a 6-(5-chloro-2-pyridyloxy)hexyl halide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Thiazolidine, 3-(6-(5-chloro-2-pyridyloxy)hexyl)-, hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the pyridine ring or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Thiazolidine, 3-(6-(5-chloro-2-pyridyloxy)hexyl)-, hydrochloride has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Agriculture: It may have potential as a pesticide or herbicide due to its ability to interact with biological targets in plants and pests.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism of action of Thiazolidine, 3-(6-(5-chloro-2-pyridyloxy)hexyl)-, hydrochloride involves its interaction with specific molecular targets. The thiazolidine ring and the pyridine moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine Derivatives: Other thiazolidine derivatives may have similar structures but different substituents, leading to variations in activity and applications.
Pyridine Derivatives: Compounds with a pyridine ring and different substituents can also be compared to highlight the unique properties of Thiazolidine, 3-(6-(5-chloro-2-pyridyloxy)hexyl)-, hydrochloride.
Uniqueness
The uniqueness of this compound lies in its specific combination of the thiazolidine ring and the 6-(5-chloro-2-pyridyloxy)hexyl group. This combination imparts unique chemical and biological properties that can be leveraged in various applications.
Properties
CAS No. |
40771-33-3 |
|---|---|
Molecular Formula |
C14H22Cl2N2OS |
Molecular Weight |
337.3 g/mol |
IUPAC Name |
3-[6-(5-chloropyridin-2-yl)oxyhexyl]-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C14H21ClN2OS.ClH/c15-13-5-6-14(16-11-13)18-9-4-2-1-3-7-17-8-10-19-12-17;/h5-6,11H,1-4,7-10,12H2;1H |
InChI Key |
CTLQCKNLIJCWJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCN1CCCCCCOC2=NC=C(C=C2)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



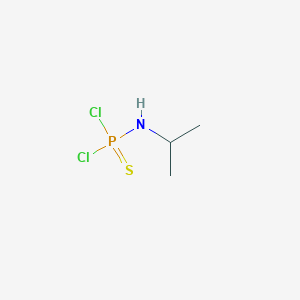
-](/img/structure/B14657079.png)
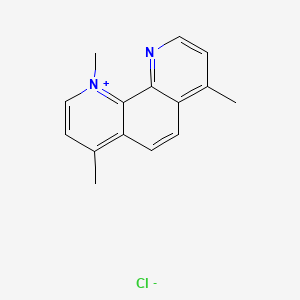
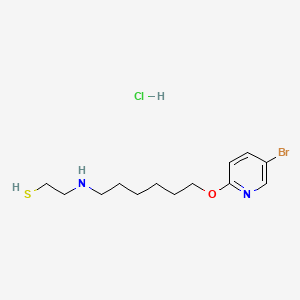
![1-[2-(Ethylsulfanyl)phenyl]piperazine](/img/structure/B14657097.png)
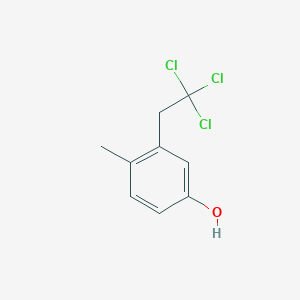
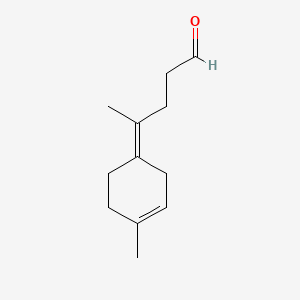

![(NE)-N-[(3-amino-6-chloropyridin-2-yl)-phenylmethylidene]hydroxylamine](/img/structure/B14657122.png)
![2,7-Dimethyl-7-[(prop-2-en-1-yl)oxy]octa-1,3-diene](/img/structure/B14657125.png)
